molecular formula C23H24N2O3S B3456496 N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B3456496
M. Wt: 408.5 g/mol
InChI Key: XJVAFYWQFUJWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This chemical compound belongs to the benzamide class of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

MMB-FUBINACA acts as a potent agonist at the cannabinoid receptor CB1, which is one of the two main receptors of the endocannabinoid system. This receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. MMB-FUBINACA binds to the CB1 receptor with high affinity and activates it, leading to a cascade of physiological and biochemical effects.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to produce a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces psychoactive effects such as euphoria, altered perception, and impaired coordination. These effects are similar to those produced by other synthetic cannabinoids and are thought to be due to the activation of the CB1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-FUBINACA in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency also makes it potentially dangerous, and caution must be taken when handling and using this compound.
List of

Future Directions

1. Investigating the long-term effects of MMB-FUBINACA on the endocannabinoid system and other physiological processes.
2. Studying the effects of MMB-FUBINACA on different animal models and its potential therapeutic applications.
3. Developing new synthetic cannabinoids based on the structure of MMB-FUBINACA and studying their effects on the endocannabinoid system.
4. Investigating the potential use of MMB-FUBINACA as a tool for studying the CB1 receptor and other components of the endocannabinoid system.
5. Developing new analytical methods for detecting MMB-FUBINACA in biological samples and forensic investigations.
Conclusion:
MMB-FUBINACA is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. It has been extensively studied for its potential use in scientific research and is commonly used as a reference standard in forensic toxicology and analytical chemistry. While it has many advantages as a research tool, caution must be taken when handling and using this compound due to its potency and potential dangers. Future research directions include investigating the long-term effects of MMB-FUBINACA, developing new synthetic cannabinoids, and developing new analytical methods for detecting this compound in biological samples.

Scientific Research Applications

MMB-FUBINACA has been extensively studied for its potential use in scientific research. This compound is commonly used as a reference standard in forensic toxicology and analytical chemistry. It is also used in studies that aim to understand the mechanism of action of synthetic cannabinoids and their effects on the endocannabinoid system.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-18-8-10-19(11-9-18)16-24-23(26)21-14-12-20(13-15-21)17-25(29(2,27)28)22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVAFYWQFUJWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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